Home > Products > Screening Compounds P144705 > 17-Aminogeldanamycin
17-Aminogeldanamycin - 64202-81-9

17-Aminogeldanamycin

Catalog Number: EVT-271828
CAS Number: 64202-81-9
Molecular Formula: C28H39N3O8
Molecular Weight: 545.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

17-Aminogeldanamycin (17-AAG) is a synthetic derivative of geldanamycin, a benzoquinone ansamycin antibiotic produced by Streptomyces hygroscopicus. [] It acts as a potent inhibitor of Heat Shock Protein 90 (HSP90), a chaperone protein essential for the proper folding and function of various client proteins. [, , , ] Inhibition of HSP90 by 17-AAG leads to the degradation of client proteins involved in cell signaling, cell cycle regulation, and apoptosis, making it a valuable tool in cancer research. [, , , ]

Geldanamycin

  • Compound Description: Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic that exhibits antitumor activity. It acts as a potent inhibitor of Heat Shock Protein 90 (HSP90) [, ]. Geldanamycin binds to the ATP-binding pocket of HSP90, preventing its chaperone function and leading to the degradation of client proteins involved in cell growth and survival [].
  • Relevance: Geldanamycin is structurally related to 17-Aminogeldanamycin, serving as a parent compound. While both compounds inhibit HSP90, 17-Aminogeldanamycin demonstrates higher proapoptotic activity in melanoma cells compared to Geldanamycin []. Additionally, Geldanamycin is known for its high hepatotoxicity, prompting the search for derivatives like 17-Aminogeldanamycin with improved selectivity towards cancer cells [].

Tanespimycin (17-AAG)

  • Compound Description: Tanespimycin, also known as 17-allylamino-17-demethoxygeldanamycin (17-AAG), is a semisynthetic analog of Geldanamycin designed to overcome some of the limitations of the parent compound. Similar to Geldanamycin, 17-AAG acts as an HSP90 inhibitor, leading to the depletion of client proteins involved in cell cycle regulation and survival, including Chk1 [, ]. This inhibition, particularly of Chk1, enhances the sensitivity of acute myeloid leukemia cells to cytarabine [, ].
  • Relevance: Tanespimycin is structurally related to 17-Aminogeldanamycin, both being Geldanamycin derivatives. Both compounds act as HSP90 inhibitors, but they may have different pharmacokinetic properties and efficacies. Studies suggest that at clinically tolerable doses, Tanespimycin has limited impact on resistance-mediating client proteins in relapsed leukemia and shows limited activity when combined with cytarabine []. This highlights the need for further investigation into the therapeutic potential of 17-Aminogeldanamycin and its derivatives.
  • Compound Description: 17-AG is the major active metabolite of Tanespimycin (17-AAG) []. Like its parent compound, 17-AG exhibits HSP90 inhibitory activity, leading to Chk1 depletion and sensitizing acute myelogenous leukemia cells to cytarabine [].

Cytarabine

  • Compound Description: Cytarabine is a chemotherapy agent primarily used in the treatment of acute myeloid leukemia [, ]. It acts as a pyrimidine nucleoside analog, interfering with DNA synthesis and repair mechanisms in rapidly dividing cancer cells [, ].
  • Relevance: Although not structurally related to 17-Aminogeldanamycin, Cytarabine plays a crucial role in understanding the potential therapeutic applications of HSP90 inhibitors. Preclinical studies show that HSP90 inhibitors, including Tanespimycin and its metabolite 17-AG, enhance the sensitivity of acute leukemia cells to Cytarabine [, ]. This suggests that combining 17-Aminogeldanamycin with Cytarabine might be a viable therapeutic strategy for leukemia treatment, warranting further investigation.
Overview

The compound (19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate is a complex organic molecule characterized by multiple functional groups and a unique bicyclic structure. This compound falls under the classification of natural product derivatives, which are often synthesized for their potential therapeutic applications in pharmaceuticals.

Source and Classification

This compound is likely derived from natural sources or synthesized through advanced organic chemistry techniques. It belongs to the broader category of alkaloids or secondary metabolites, which are known for their biological activities and are frequently studied for medicinal properties.

Synthesis Analysis

Methods

The synthesis of such complex organic compounds typically involves several steps, including:

  1. Retrosynthetic Analysis: This process involves breaking down the target molecule into simpler precursor compounds to identify feasible synthetic routes. The complexity of the target structure requires careful planning to ensure efficient synthesis.
  2. Synthetic Pathways: Various methodologies can be employed, including:
    • Conventional Organic Synthesis: Utilizing standard reactions such as alkylation, acylation, and cyclization.
    • Computer-Assisted Synthesis Design: Recent advances in computational chemistry allow for the modeling of potential synthetic pathways using algorithms that predict reaction outcomes based on molecular structures and known reaction mechanisms .

Technical Details

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC) are essential for monitoring the progress of reactions and confirming the identity and purity of the synthesized product .

Molecular Structure Analysis

Structure

The molecular formula indicates a highly substituted bicyclic structure with multiple functional groups, including amino, hydroxy, and methoxy groups. The presence of trioxo groups suggests significant reactivity and potential for further chemical transformations.

Data

The structural analysis can be performed using:

  • X-ray Crystallography: To determine the three-dimensional arrangement of atoms in the molecule.
  • Mass Spectrometry: For molecular weight determination and structural elucidation.
Chemical Reactions Analysis

Reactions

The compound is expected to undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group may participate in nucleophilic attacks on electrophilic centers.
  2. Esterification: The hydroxy group can react with carboxylic acids to form esters.
  3. Redox Reactions: The presence of multiple carbonyl groups allows for oxidation-reduction processes.

Technical Details

Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and catalysts that can influence yield and selectivity .

Mechanism of Action

Process

The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. For instance:

  • The amino group may facilitate binding to active sites on proteins.
  • The methoxy groups could enhance lipophilicity, affecting membrane permeability.

Data

Studies involving enzyme assays or receptor binding studies could elucidate the specific pathways through which this compound exerts its biological effects.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Indicative of purity and crystalline structure.
  • Solubility: Important for determining bioavailability in pharmaceutical applications.

Chemical Properties

Chemical stability under various conditions (pH, temperature) should be assessed to predict behavior during storage and application.

Applications

Scientific Uses

This compound has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases due to its unique structure.
  • Biochemical Research: As a tool for studying biochemical pathways or as a lead compound in drug discovery efforts.

Properties

CAS Number

64202-81-9

Product Name

(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C28H39N3O8

Molecular Weight

545.6 g/mol

InChI

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16+,21+,22+,24-,26+/m1/s1

InChI Key

XYFFWTYOFPSZRM-TWNAANEASA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin
17-(allylamino)-17-demethoxygeldanamycin
17-AAG
17-allyl-aminogeldanamycin
17-allylamino-17-demethoxygeldanamycin
17-allylamino-17-demethoxygeldanamycin hydroquinone
17-allylamino-17-demethoxygeldanamycin hydroquinone salt
17-allylamino-geldanamycin
17-allylaminogeldanamycin
17-N-allylamino-17-demethoxygeldanamycin
17AAG
CNF1010
IPI 493
IPI 504
IPI-493
IPI-504
IPI493
IPI504
NSC 330507
NSC-330507
retaspimycin hydrochloride
tanespimycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.